Cas no 1537705-08-0 (2-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid)

2-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 2-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid
- 2-(2,3-dihydro-1-benzofuran-5-yl)propanoicacid
- EN300-1137818
- 1537705-08-0
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- インチ: 1S/C11H12O3/c1-7(11(12)13)8-2-3-10-9(6-8)4-5-14-10/h2-3,6-7H,4-5H2,1H3,(H,12,13)
- InChIKey: STEVXIOPWLAABO-UHFFFAOYSA-N
- ほほえんだ: O1CCC2C=C(C=CC1=2)C(C(=O)O)C
計算された属性
- せいみつぶんしりょう: 192.078644241g/mol
- どういたいしつりょう: 192.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2
2-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1137818-0.1g |
2-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid |
1537705-08-0 | 95% | 0.1g |
$553.0 | 2023-10-26 | |
Enamine | EN300-1137818-0.5g |
2-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid |
1537705-08-0 | 95% | 0.5g |
$603.0 | 2023-10-26 | |
Enamine | EN300-1137818-10g |
2-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid |
1537705-08-0 | 95% | 10g |
$2701.0 | 2023-10-26 | |
Enamine | EN300-1137818-1g |
2-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid |
1537705-08-0 | 95% | 1g |
$628.0 | 2023-10-26 | |
Enamine | EN300-1137818-2.5g |
2-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid |
1537705-08-0 | 95% | 2.5g |
$1230.0 | 2023-10-26 | |
Enamine | EN300-1137818-0.25g |
2-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid |
1537705-08-0 | 95% | 0.25g |
$579.0 | 2023-10-26 | |
Enamine | EN300-1137818-1.0g |
2-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid |
1537705-08-0 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1137818-0.05g |
2-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid |
1537705-08-0 | 95% | 0.05g |
$528.0 | 2023-10-26 | |
Enamine | EN300-1137818-5g |
2-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid |
1537705-08-0 | 95% | 5g |
$1821.0 | 2023-10-26 |
2-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid 関連文献
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1. Back matter
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
2-(2,3-dihydro-1-benzofuran-5-yl)propanoic acidに関する追加情報
Comprehensive Overview of 2-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid (CAS No. 1537705-08-0)
2-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid (CAS No. 1537705-08-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique benzofuran backbone and propanoic acid side chain, is a subject of interest due to its potential applications in drug development and material science. Researchers are particularly intrigued by its structural versatility, which allows for modifications to enhance bioactivity or stability.
The benzofuran moiety in 2-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid is a common feature in many biologically active molecules. This structural element is often associated with anti-inflammatory, antimicrobial, and antioxidant properties. Coupled with the propanoic acid group, the compound exhibits enhanced solubility and reactivity, making it a valuable intermediate in synthetic chemistry. Its CAS No. 1537705-08-0 serves as a unique identifier, ensuring precise referencing in academic and industrial settings.
In recent years, the demand for benzofuran derivatives has surged, driven by their potential in treating chronic diseases and their role in green chemistry initiatives. 2-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid is no exception, as it aligns with the growing trend of developing sustainable and efficient chemical processes. Its synthesis often involves catalytic methods that minimize waste, resonating with the principles of green chemistry.
One of the most frequently asked questions about 2-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid revolves around its pharmacological potential. Preliminary studies suggest that this compound could play a role in modulating enzymatic pathways, though further clinical validation is required. Another common query concerns its synthetic routes, with researchers exploring cost-effective and scalable methods to produce high-purity batches. These topics are highly relevant in online searches, reflecting the compound's growing prominence.
The chemical stability of 2-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid under various conditions is another area of interest. Its robustness in acidic or basic environments makes it suitable for diverse applications, from pharmaceutical formulations to industrial catalysts. Additionally, its compatibility with other functional groups allows for the creation of hybrid molecules with tailored properties.
From an SEO perspective, keywords such as "benzofuran derivatives," "propanoic acid applications," and "CAS 1537705-08-0" are highly searched in academic and industrial databases. Incorporating these terms ensures the content reaches the right audience. Moreover, discussions on sustainable synthesis and bioactive compounds align with current trends, enhancing the article's relevance and readability.
In conclusion, 2-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid (CAS No. 1537705-08-0) represents a fascinating intersection of chemistry and pharmacology. Its structural features, combined with its potential applications, make it a compound worth watching in the coming years. As research progresses, its role in drug discovery and material science is likely to expand, offering new opportunities for innovation.
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